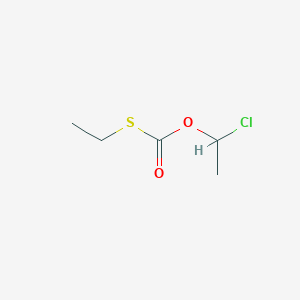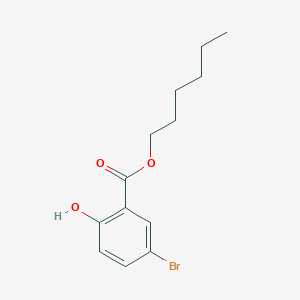
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
描述
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester: is a chemical compound with the molecular formula C5H9ClO2S and a molecular weight of 168.64 g/mol . It is typically a colorless to pale yellow liquid and is known for its photosensitivity . This compound is primarily used as an insecticide and herbicide .
准备方法
Synthetic Routes and Reaction Conditions: Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester can be synthesized through the reaction of carbon disulfide with 1-chloroethyl chloride . The reaction conditions require careful handling to avoid exposure to skin and respiratory tract .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process must adhere to strict safety protocols to prevent any hazardous exposure .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
科学研究应用
Chemistry: In chemistry, Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds .
Biology: In biological research, it is studied for its potential effects on various biological pathways and its interactions with different biomolecules .
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications .
Industry: Industrially, it is utilized as an insecticide and herbicide, helping in pest control and weed management .
作用机制
The mechanism of action of Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester involves its interaction with specific molecular targets, leading to the disruption of normal cellular processes. The exact pathways and targets can vary depending on the application, but generally, it affects the metabolic processes of pests and weeds, leading to their elimination .
相似化合物的比较
- Carbonothioic acid, O-(1-chloroethyl) S-methyl ester
- Carbonothioic acid, O-(1-chloroethyl) S-propyl ester
Comparison: Compared to its similar compounds, Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as an insecticide and herbicide .
属性
IUPAC Name |
1-chloroethyl ethylsulfanylformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-9-5(7)8-4(2)6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLARCIYCUHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OC(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Amino-3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3183567.png)



![5-Chloro-2-phenylthiazolo[5,4-b]pyridine](/img/structure/B3183594.png)
